molecular formula C12H9NS B1400705 1-(1-Benzothienphen-5-yl)-1H-pyrrole CAS No. 1481442-39-0

1-(1-Benzothienphen-5-yl)-1H-pyrrole

Cat. No.: B1400705
CAS No.: 1481442-39-0
M. Wt: 199.27 g/mol
InChI Key: BWUSCUMKENVSRS-UHFFFAOYSA-N
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Description

1-(1-Benzothienphen-5-yl)-1H-pyrrole is a heterocyclic compound that contains both a benzothiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures (around 130°C) to form the benzothiophene scaffold . This intermediate can then be further reacted with appropriate reagents to introduce the pyrrole ring.

Industrial Production Methods

Industrial production methods for 1-(1-Benzothienphen-5-yl)-1H-pyrrole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothienphen-5-yl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiophene and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or pyrrole rings.

Scientific Research Applications

1-(1-Benzothienphen-5-yl)-1H-pyrrole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzothienphen-5-yl)-1H-pyrrole is unique due to the presence of both the benzothiophene and pyrrole rings in its structure. This dual-ring system imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-benzothiophen-5-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-7-13(6-1)11-3-4-12-10(9-11)5-8-14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUSCUMKENVSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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